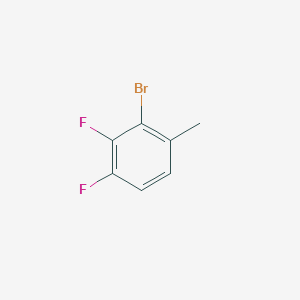

2-Bromo-3,4-difluorotoluene

Description

Significance of Fluorine and Bromine Substituents in Aromatic Systems

The incorporation of fluorine and bromine atoms into an aromatic system dramatically alters its properties, a result of their distinct and often complementary electronic effects.

Bromine , a larger and more polarizable halogen, exhibits a different set of electronic characteristics. While it is also inductively withdrawing, it has a notable long-range acidifying effect on remote protons within the aromatic ring. chimia.ch Unlike fluorine, bromine's larger atomic orbitals allow for more effective modification of the ring's π-electron density, making it a good long-range electron attractor. chimia.ch Crucially, the carbon-bromine bond is a key functional handle in a multitude of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki and Kumada couplings. organic-chemistry.orgmasterorganicchemistry.com This reactivity allows for the precise formation of new carbon-carbon or carbon-heteroatom bonds.

When combined on a single aromatic ring, as in 2-Bromo-3,4-difluorotoluene, these halogens create a unique substrate. The strong inductive withdrawal of the two fluorine atoms modifies the electron density of the ring, while the bromine atom provides a specific site for selective chemical reactions, such as metal-halogen exchange or cross-coupling.

Overview of Dihalo- and Polyhalotoluene Compounds in Synthetic Chemistry

Dihalo- and polyhalotoluene compounds are versatile and highly valued intermediates in organic synthesis. Their utility stems from the ability to functionalize the molecule selectively at different positions, using the varied reactivity of the halogen atoms and the aromatic ring itself. These compounds serve as foundational building blocks for more complex molecules.

A primary application of these compounds is in metal-catalyzed cross-coupling reactions. slideshare.netnih.gov The presence of a bromine or chlorine atom allows for oxidative addition to a metal catalyst (commonly palladium or nickel), initiating a catalytic cycle that forges new bonds. wikipedia.org Polyhalogenated systems, where multiple identical halogens are present, open up possibilities for site-selective functionalization, a significant challenge and area of active research. nih.gov By carefully choosing catalysts, ligands, and reaction conditions, chemists can selectively react one halogen over another, enabling the sequential construction of complex target molecules from a single, readily available precursor. nih.gov

The applications of these building blocks are extensive:

Pharmaceuticals: They are key intermediates in the synthesis of active pharmaceutical ingredients (APIs), including anti-cancer agents and protein kinase inhibitors. chemimpex.comfrontierspecialtychemicals.com

Agrochemicals: Polyhalogenated toluenes are used to create advanced herbicides and pesticides, where the halogen atoms contribute to the compound's biological activity and stability. chemimpex.com

Materials Science: These compounds are used to produce specialty polymers and other advanced materials, where the halogens impart desirable properties like flame retardancy and thermal stability. chemimpex.comjustia.com

The specific compound, this compound, serves as a prime example of this class of reagents. It has been identified as a starting material for the synthesis of Benzoxazepine-Containing Kinase Inhibitors, highlighting its role in medicinal chemistry research. frontierspecialtychemicals.com

Physicochemical Properties of this compound

Basic identifiers and properties of the title compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 847502-81-2 | frontierspecialtychemicals.com, thsci.com, sigmaaldrich.com |

| Molecular Formula | C₇H₅BrF₂ | frontierspecialtychemicals.com, sigmaaldrich.com |

| Molecular Weight | 207.02 g/mol | frontierspecialtychemicals.com |

| Synonyms | 1-Bromo-3,4-difluoro-2-methylbenzene, 6-Bromo-2,3-difluorotoluene | frontierspecialtychemicals.com, thsci.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | ≥98% | sigmaaldrich.com |

| Storage | Store at 2-8 °C, sealed in dry conditions, protect from light | sigmaaldrich.com |

Comparative Properties of Bromodifluorotoluene Isomers

The positioning of the halogen substituents significantly impacts the physical properties of the molecule. The following table compares this compound with some of its isomers.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference | Reported Density (g/cm³) |

| This compound | 847502-81-2 | C₇H₅BrF₂ | Br at C2; F at C3, C4 | Not specified |

| 3-Bromo-2,6-difluorotoluene | 221220-97-9 | C₇H₅BrF₂ | Br at C3; F at C2, C6 | Not specified |

| α-Bromo-3,4-difluorotoluene | 85118-01-0 | C₇H₅BrF₂ | Br on methyl group; F at C3, C4 | 1.618 |

| 2-Bromo-4,5-difluorotoluene | 875664-38-3 | C₇H₅BrF₂ | Br at C2; F at C4, C5 | 1.62 |

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-1,2-difluoro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMHELLQRAKBDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Studies of 2 Bromo 3,4 Difluorotoluene

Mechanistic Investigations of Substitution Reactions

Substitution reactions are fundamental to the functionalization of aromatic compounds. For 2-Bromo-3,4-difluorotoluene, the interplay of the different substituents significantly influences the mechanism and outcome of these reactions.

Nucleophilic Aromatic Substitution (SNAr) at Bromine Centers

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

In the case of this compound, the bromine atom at the C2 position is the potential leaving group. For an SNAr reaction to occur at this position, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile. The electron-withdrawing nature of the fluorine and bromine atoms contributes to this electron deficiency. However, the methyl group at the C1 position is an electron-donating group, which can partially counteract this effect.

Mechanistic studies on related polyhalogenated and nitrated aromatic compounds have shown that the rate of SNAr reactions is highly dependent on the nature and position of the electron-withdrawing groups. For instance, in a related compound, 2,3,4-trifluoronitrobenzene, a nucleophilic substitution reaction has been reported, highlighting the reactivity of fluorinated nitroaromatics. While specific mechanistic data for this compound is not extensively documented in publicly available literature, the general principles of SNAr suggest that strong nucleophiles would be required to displace the bromide. The reaction would proceed through the formation of a Meisenheimer complex, with the negative charge being delocalized across the aromatic ring and stabilized by the fluorine and bromine substituents.

Influence of Fluorine Substituents on Aromatic Reactivity

The two fluorine atoms at the C3 and C4 positions play a significant role in the reactivity of the aromatic ring. Fluorine is the most electronegative element and exerts a strong inductive electron-withdrawing effect (-I effect). This effect increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.

Cross-Coupling Reaction Pathways

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are of immense importance in the synthesis of complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For this compound, the carbon-bromine bond is the reactive site for this transformation.

The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.

While specific experimental data for the Suzuki-Miyaura coupling of this compound is scarce in readily accessible literature, the general principles of this reaction are well-established. The electronic nature of the substituents on the aromatic ring can influence the rate of oxidative addition. The electron-withdrawing fluorine atoms may facilitate this step. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions.

Below is a hypothetical data table illustrating the potential outcomes of a Suzuki-Miyaura coupling reaction with this compound based on general knowledge of the reaction.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 88 |

Cyanation Reactions and Related Transformations

The introduction of a cyano group onto an aromatic ring is a valuable transformation as nitriles can be converted into a variety of other functional groups. Palladium-catalyzed cyanation of aryl halides is a common method to achieve this.

The mechanism of palladium-catalyzed cyanation is similar to other cross-coupling reactions and involves an oxidative addition, cyanide transfer, and reductive elimination sequence. Various cyanide sources can be used, such as potassium cyanide, zinc cyanide, or potassium ferrocyanide.

For this compound, the cyanation would replace the bromine atom with a cyano group. The reaction conditions would need to be carefully controlled to achieve high yields and avoid side reactions. The electron-deficient nature of the aromatic ring, enhanced by the fluorine substituents, could be beneficial for the oxidative addition step.

Oxidation and Reduction Chemistry

The substituents on this compound also influence its behavior in oxidation and reduction reactions.

The methyl group is susceptible to oxidation to a carboxylic acid or an aldehyde under appropriate conditions. Common oxidizing agents for benzylic oxidation include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction conditions would need to be chosen carefully to avoid reactions at other sites of the molecule.

The bromo substituent can be removed through reductive dehalogenation. This can be achieved using various methods, such as catalytic hydrogenation (e.g., with H₂ over a palladium catalyst) or with reducing agents like tin and hydrochloric acid. The fluorine atoms are generally stable under these reductive conditions.

Functionalization of the Methyl Group

The methyl group of this compound represents a key site for synthetic modification. Typically, functionalization of a benzylic methyl group can be achieved through various methods, including free-radical halogenation or oxidation.

Free-Radical Bromination: This common strategy involves the reaction of the toluene derivative with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) and light. The reaction proceeds via a free-radical chain mechanism.

| Step | Description |

| Initiation | The initiator decomposes upon heating or irradiation to form radicals. |

| Propagation | A bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical and HBr. The benzylic radical then reacts with a molecule of Br₂ (or NBS) to form the benzyl (B1604629) bromide and a new bromine radical. |

| Termination | Radicals combine to terminate the chain reaction. |

For this compound, this would lead to the formation of 2-bromo-1-(bromomethyl)-3,4-difluorobenzene. The reactivity of the methyl group is influenced by the electronic effects of the substituents on the aromatic ring. The fluorine and bromine atoms are electron-withdrawing, which can slightly deactivate the ring towards electrophilic attack but also influence the stability of the benzylic radical intermediate.

Oxidation: The methyl group can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH) using various oxidizing agents. For instance, potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group to a carboxylic acid. Milder oxidizing agents, or carefully controlled reaction conditions, would be required to stop the oxidation at the aldehyde stage.

Reductive Dehalogenation Strategies

Reductive dehalogenation is a crucial reaction for removing halogen atoms from a molecule. In the case of this compound, the focus would typically be on the selective removal of the bromine atom, as the carbon-bromine bond is weaker than the carbon-fluorine bond.

Catalytic Hydrogenation: A common method for reductive dehalogenation is catalytic hydrogenation. This typically involves reacting the aryl bromide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). A base, like sodium acetate or triethylamine, is often added to neutralize the hydrogen bromide (HBr) that is formed during the reaction.

| Catalyst | Reagents | Product |

| Palladium on Carbon (Pd/C) | H₂, Base (e.g., NaOAc) | 1,2-difluorotoluene |

The selectivity for the C-Br bond cleavage over the C-F bond is generally high due to the significant difference in their bond dissociation energies.

Other Reductive Methods: Other reagents can also be employed for reductive dehalogenation, including tin hydrides (like tributyltin hydride), silanes in the presence of a palladium catalyst, or other transition metal-catalyzed reactions. The choice of method would depend on the desired selectivity and the presence of other functional groups in the molecule.

Theoretical and Experimental Mechanistic Elucidation

Detailed mechanistic studies, both theoretical and experimental, are essential for a deep understanding of a compound's reactivity. However, specific studies of this nature for this compound are not prominent in the available literature.

Deuterium Labeling Studies for Reaction Mechanism Determination

Deuterium labeling is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific C-H bond is broken in the rate-determining step of a reaction. This is known as the kinetic isotope effect (KIE).

In the context of the functionalization of the methyl group of this compound, one could synthesize the deuterated analogue, 2-bromo-3,4-difluoro-1-(trideuteriomethyl)benzene. By comparing the rate of a reaction, such as free-radical bromination, of the deuterated and non-deuterated compounds, the KIE can be determined. A significant primary KIE (kH/kD > 1) would indicate that the C-H (or C-D) bond is broken in the rate-determining step, which is consistent with the proposed free-radical mechanism where benzylic hydrogen abstraction is the key step.

While this is a standard technique, specific published deuterium labeling studies for this compound have not been identified.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is often achieved through a combination of experimental techniques and computational chemistry.

Experimental Approaches: Spectroscopic methods, such as NMR and EPR (for radical intermediates), can sometimes be used to detect and characterize transient intermediates if their lifetimes are sufficiently long. Trapping experiments, where a reactive species is added to intercept an intermediate, can also provide evidence for its existence.

Computational Studies: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. These calculations can be used to determine the geometries and energies of reactants, products, intermediates, and transition states. By mapping the potential energy surface of a reaction, the most likely mechanism can be identified. For example, in the reductive dehalogenation of this compound, computational studies could be used to model the oxidative addition of the aryl bromide to a palladium(0) catalyst and the subsequent steps of the catalytic cycle. Such studies would provide insights into the energetics of the reaction and the structure of the key intermediates and transition states.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for determining the molecular structure of 2-Bromo-3,4-difluorotoluene, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns are influenced by the adjacent bromine and fluorine substituents. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methyl group appears as a singlet, while the two aromatic protons exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum shows distinct signals for the methyl carbon, the two aromatic C-H carbons, and the four quaternary aromatic carbons (C-Br, C-F, C-F, and C-CH₃). The chemical shifts are significantly influenced by the electronegativity of the attached halogen atoms, and the signals for carbons bonded to fluorine exhibit characteristic C-F coupling constants.

¹⁹F NMR: As a nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated organic compounds. azom.com For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 3 and 4. These signals appear as complex multiplets due to coupling with each other (JFF) and with adjacent aromatic protons (JHF).

A study of a compound identified as 5-bromo-3,4-difluorotoluene, which corresponds to the structure of this compound, reported the following NMR data in CDCl₃. epa.gov

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 7.34 | (t, 1H, JHF=8.6 Hz) |

| ¹H | 7.04 | (t, 1H, JHF=10.0 Hz) |

| ¹H | 2.33 | (s, 3H) |

| ¹³C | 150.69, 148.21, 134.82, 125.70, 121.26 (JCF=15.7 Hz), 118.99, 104.98 | Aromatic and methyl carbons |

| ¹⁹F | -124.41 | (dd, JFF=22.4 Hz, JHF=9.6 Hz) |

| ¹⁹F | -136.63 | (dd, JFF=22.4 Hz, JHF=11.4 Hz) |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. wikipedia.orgwikipedia.org These methods are complementary and provide a characteristic fingerprint for the compound, allowing for the identification of specific functional groups and structural features. horiba.comreddit.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions. libretexts.orgspecac.com For this compound, the IR spectrum is expected to show characteristic absorption bands for:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. vscht.cz

Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹. vscht.cz

Aromatic C=C stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-F stretching: Strong, characteristic absorptions in the 1300-1000 cm⁻¹ range.

C-Br stretching: Typically found in the lower wavenumber region of the fingerprint, often below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. wikipedia.org It is particularly sensitive to non-polar bonds. The Raman spectrum for this compound would complement the IR data, providing strong signals for the aromatic ring breathing modes and the C-C backbone, which may be weak in the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) of ions, allowing for the calculation of the precise molecular formula.

For this compound (C₇H₅BrF₂), the presence of bromine is a key diagnostic feature due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two m/z units. The fragmentation pattern provides structural information; expected fragmentation pathways include the loss of a bromine atom ([M-Br]⁺), a methyl radical ([M-CH₃]⁺), or subsequent loss of other small molecules.

| Ion Formula | Calculated m/z | Description |

|---|---|---|

| [C₇H₅⁷⁹BrF₂]⁺ | 205.9543 | Molecular ion with ⁷⁹Br |

| [C₇H₅⁸¹BrF₂]⁺ | 207.9522 | Molecular ion with ⁸¹Br |

Chromatographic Separation and Purity Assessment for Research Scale

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. clu-in.org The compound is vaporized and separated on a capillary column.

Columns: Non-polar or mid-polarity columns, such as those with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5), are commonly used for separating halogenated aromatic compounds.

Detectors: A flame ionization detector (FID) provides general-purpose detection, while an electron capture detector (ECD) offers high sensitivity for halogenated compounds. nih.gov A mass spectrometer (MS) used as a detector (GC-MS) provides both separation and structural identification, making it a definitive tool for purity assessment and impurity identification. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both purity assessment and preparative purification of less volatile or thermally sensitive compounds. oup.com For halogenated aromatics like this compound, reversed-phase HPLC is the most common mode. chromforum.org

Columns: C18 (octadecylsilyl) or C8 bonded silica (B1680970) columns are typically employed, where separation is based on hydrophobicity. oup.com Phenyl-based or pentafluorophenyl (PFP) columns can offer alternative selectivity through π-π interactions, which can be advantageous for separating aromatic isomers. chromforum.org

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used as the mobile phase. Gradient elution, where the solvent composition is changed during the run, is often used to achieve optimal separation of components with different polarities. oup.com

Detectors: A UV-Vis or Diode Array Detector (DAD) is commonly used, monitoring the absorbance at a specific wavelength (typically around 254 nm for aromatic compounds).

Preparative Chromatography Techniques for Isolation

The isolation and purification of target compounds from reaction mixtures are crucial steps in chemical synthesis to ensure high purity for subsequent applications. Preparative chromatography is a powerful technique for this purpose, aiming to separate and purify significant quantities of a substance from a sample mixture. teledynelabs.comwarwick.ac.uk While analytical High-Performance Liquid Chromatography (HPLC) is used to quantify and identify components, preparative HPLC focuses on isolating a sufficient amount of a specific compound for further use. teledynelabs.comwarwick.ac.uk

In the synthesis of substituted toluenes, such as isomers of this compound, chromatographic methods are indispensable for separating the desired product from starting materials, by-products, and other isomers. Although specific, detailed preparative chromatography protocols for this compound are not extensively documented in publicly available literature, the purification methods for closely related isomers provide a clear indication of the applicable techniques.

For instance, the purification of compounds like 3-Bromo-2,6-difluorotoluene and 2,6-difluorobenzyl bromide is commonly achieved using silica gel column chromatography. google.com This technique relies on the differential adsorption of compounds to the stationary phase (silica gel) and their varying solubility in the mobile phase. For non-polar to moderately polar compounds like bromodifluorotoluenes, a normal-phase setup is typically effective. A common mobile phase, or eluent, for such separations is petroleum ether, a non-polar solvent. google.com The selection of the stationary and mobile phases is critical and is optimized based on the polarity of the target compound and its impurities to achieve efficient separation.

| Parameter | Description | Typical Value/System | Reference |

|---|---|---|---|

| Technique | The primary method used for purification. | Silica Gel Column Chromatography | google.com |

| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel | google.com |

| Mobile Phase (Eluent) | The solvent that moves the sample through the column. | Petroleum Ether | google.com |

| Principle of Separation | The physical basis for separating the mixture components. | Differential adsorption and polarity | google.com |

X-ray Crystallography for Solid-State Structure Analysis of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for the structural elucidation of novel derivatives, providing confirmation of their chemical identity, stereochemistry, and insights into their intermolecular interactions in the solid state. While a crystal structure for this compound itself is not prominently reported, extensive crystallographic studies have been conducted on its more complex derivatives, particularly those designed to function as nucleoside analogues in biochemical research. nih.govnih.gov

A significant area of research involves the synthesis of difluorotoluene-based derivatives that act as nonpolar, non-hydrogen bonding isosteres (shape mimics) of natural DNA bases like thymidine (B127349). nih.govresearchgate.netoup.com One such derivative, a difluorotoluene deoxynucleoside, was designed to mimic the shape of thymidine and has been studied extensively to understand the role of steric complementarity versus hydrogen bonding in DNA replication. nih.govnih.gov

Further research has utilized X-ray crystallography to examine the structure of DNA polymerase enzymes in complex with a DNA template containing a difluorotoluene (dF) derivative and an incoming nucleotide triphosphate (dNTP). nih.gov These studies provide high-resolution snapshots of the enzyme's active site during replication, revealing how the shape of the dF/dNTP pair influences the kinetic preference for nucleotide insertion. nih.gov For example, structures of a polymerase with a templating dF opposite dATP, dGTP, and dCTP have been determined at resolutions of 1.96 Å to 2.18 Å. nih.gov

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Compound | Difluorotoluene Deoxynucleoside | A nonpolar isostere of thymidine. | nih.gov |

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. | nih.gov |

| Space Group | P2₁ | Defines the symmetry elements within the unit cell. | nih.gov |

| Asymmetric Unit | 3 molecules | Indicates three independent molecules in the repeating unit. | nih.gov |

| Glycosidic Conformation | anti | Describes the orientation of the base relative to the sugar. | nih.gov |

| C-F Bond Length (avg) | 1.37 Å | Compares to C=O bond lengths (1.21-1.23 Å) in thymidine. | nih.gov |

These crystallographic findings are pivotal, demonstrating that steric and shape complementarity can play a dominant role in the fidelity of DNA replication, challenging the long-held belief that Watson-Crick hydrogen bonds are the absolute requirement for nucleotide selection by polymerases. figshare.comresearchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular properties and reactivity of compounds like 2-bromo-3,4-difluorotoluene.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. libretexts.orgwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the HOMO is primarily located on the aromatic ring, with significant contributions from the bromine atom. This suggests that the molecule is likely to act as an electron donor in reactions involving electrophiles. The LUMO, conversely, is distributed over the aromatic ring and is influenced by the electron-withdrawing fluorine and bromine atoms, indicating its susceptibility to nucleophilic attack. The precise energies of the HOMO, LUMO, and the resulting energy gap are dependent on the level of theory and basis set used in the DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| This compound | -9.15 | -0.78 | 8.37 |

| Toluene (B28343) | -8.82 | -0.45 | 8.37 |

| Bromobenzene | -9.03 | -0.62 | 8.41 |

| 1,2-Difluorobenzene | -9.28 | -0.55 | 8.73 |

Note: The values presented are illustrative and depend on the specific computational methodology.

The electron density distribution reveals how electrons are spread throughout the molecule. In this compound, the high electronegativity of the fluorine atoms leads to a significant polarization of the C-F bonds, drawing electron density towards the fluorine atoms. The bromine atom also acts as an electron-withdrawing group, albeit to a lesser extent than fluorine.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. uni-muenchen.dewolfram.com For this compound, the MEP map would typically show regions of negative potential (color-coded in red) around the fluorine atoms, indicating their nucleophilic character. Conversely, regions of positive potential (blue) would be expected on the hydrogen atoms of the methyl group and, to a lesser extent, on the carbon atoms attached to the halogens, highlighting potential electrophilic sites. walisongo.ac.id

Studies on Molecular Interactions

The non-covalent interactions involving this compound are critical in determining its physical properties, such as its aggregation behavior in the solid state and its interactions in solution.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. rsc.org In this compound, the bromine atom can participate in halogen bonds. The strength and directionality of these bonds are influenced by the electronic environment of the bromine atom. The presence of the electron-withdrawing fluorine atoms enhances the electrophilic character of the region on the bromine atom opposite to the C-Br bond (the σ-hole), making it a more effective halogen bond donor. These interactions can play a significant role in the formation of molecular assemblies in the solid state. acs.org

The behavior of this compound in a solvent is governed by a combination of non-covalent interactions, including van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds. The polarity of the solvent will significantly influence the nature and strength of these interactions. In polar solvents, dipole-dipole interactions will be more prominent, while in non-polar solvents, van der Waals forces will dominate. The study of these interactions is crucial for understanding reaction kinetics and mechanisms in different solvent environments. muni.cz

Prediction of Electronic Properties and Molecular Conformations

The combination of these substituents creates a complex electron density distribution on the aromatic ring. The two adjacent fluorine atoms at positions 3 and 4, along with the bromine at position 2, create a significant electron-deficient region on that side of the molecule. The methyl group at position 1 partially counteracts this deactivation. Computational methods like Density Functional Theory (DFT) are instrumental in calculating key electronic descriptors that quantify these effects. tci-thaijo.orgmdpi.com For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical stability. researchgate.net

The molecular conformation of this compound is primarily determined by the rotational barrier of the methyl group. Due to the presence of the adjacent bromine atom, there might be a slight preference for a staggered conformation of the methyl hydrogens with respect to the plane of the benzene (B151609) ring to minimize steric hindrance. However, the energy barrier for rotation of a methyl group on a benzene ring is generally low, meaning that at room temperature, free rotation is expected.

Table 1: Predicted Electronic and Molecular Properties of this compound (Note: The following values are estimates based on computational data for structurally similar molecules and are not from direct experimental or computational studies of this compound.)

| Property | Predicted Value/Description | Basis of Prediction |

| Molecular Formula | C₇H₅BrF₂ | --- |

| Molecular Weight | 207.02 g/mol | --- |

| Dipole Moment | The molecule is expected to have a significant dipole moment due to the cumulative vector sum of the individual bond dipoles of the C-F, C-Br, and C-H bonds. The fluorine and bromine atoms will create a net dipole pointing towards the fluorinated side of the ring. | Inferred from studies on similar halogenated benzenes. researchgate.net |

| HOMO Energy | Expected to be relatively low, indicating a molecule that is not easily oxidized. The electron-withdrawing nature of the halogens stabilizes the HOMO. | General principles of substituent effects on aromatic systems. researchgate.net |

| LUMO Energy | Expected to be relatively low, suggesting a propensity to accept electrons. This is a common feature of polyhalogenated aromatic compounds. | General principles of substituent effects on aromatic systems. researchgate.net |

| HOMO-LUMO Gap | A relatively large gap is anticipated, suggesting good kinetic stability. | Inferred from studies on similar halogenated benzenes. researchgate.net |

| Molecular Conformation | The primary conformational flexibility arises from the rotation of the methyl group. Free rotation is expected at ambient temperatures. | Based on the low rotational barrier of methyl groups on aromatic rings. |

Quantitative Structure-Activity Relationship (QSAR) Basis for Fluorinated Aromatics

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and toxicology. mst.dk They aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific property. mst.dk For fluorinated aromatic compounds, QSAR models are particularly valuable for predicting activities and properties, thereby guiding the synthesis of novel molecules with desired characteristics. tandfonline.com

The fundamental basis of QSAR for fluorinated aromatics lies in the use of molecular descriptors that quantify the structural and physicochemical properties of the molecules. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electron distribution in the molecule. For fluorinated aromatics, the high electronegativity of fluorine makes electronic descriptors particularly important. Examples include partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov The introduction of fluorine can significantly alter the electronic properties of the aromatic ring, which in turn can affect interactions with biological targets. core.ac.uk

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es). The substitution pattern of fluorine on an aromatic ring can influence how the molecule fits into a binding pocket of a receptor or enzyme.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the octanol-water partition coefficient (logP) is the most common hydrophobic descriptor. Fluorine substitution can have a variable effect on lipophilicity. core.ac.uk

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching. Examples include connectivity indices and Wiener indices.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these can provide a wide range of information about the molecule's electronic structure, reactivity, and intermolecular interactions. tci-thaijo.orgnih.gov

A QSAR model is typically developed by calculating a set of these descriptors for a series of fluorinated aromatic compounds with known activities. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical equation that relates a selection of the most relevant descriptors to the observed activity. tandfonline.com

For fluorinated aromatic compounds, QSAR models have been developed for a wide range of applications, including predicting the toxicity of environmental pollutants and the activity of drug candidates. nih.govnih.gov The position of fluorine atoms on the aromatic ring can lead to significant differences in biological activity, a phenomenon that QSAR can help to rationalize and predict. nih.gov

While no specific QSAR studies for this compound were identified in the reviewed literature, the principles outlined above would form the basis for any such investigation. A QSAR model for a series of compounds including this compound would likely incorporate descriptors that capture the combined electronic influence of the bromo and difluoro substituents, as well as steric and hydrophobic parameters.

Table 2: Key Molecular Descriptors in QSAR Studies of Fluorinated Aromatic Compounds

| Descriptor Class | Example Descriptors | Relevance to Fluorinated Aromatics |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | The high electronegativity of fluorine strongly influences the electronic landscape of the molecule, affecting its interactions with biological targets. core.ac.uk |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Crucial for predicting the ADME properties of the molecule. Fluorine substitution can significantly alter lipophilicity. core.ac.uk |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | The size and shape of the molecule, influenced by the fluorine and other substituents, determine its fit in biological receptors. |

| Topological | Connectivity Indices, Shape Indices | Describe the branching and overall topology of the molecule, which can be correlated with activity. |

| Quantum Chemical | Fukui Indices, Global Hardness and Softness | Provide detailed insights into the reactivity and stability of the molecule. nih.gov |

Applications of 2 Bromo 3,4 Difluorotoluene As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

2-Bromo-3,4-difluorotoluene serves as a key building block in the creation of intricate organic molecules. chemimpex.com Its structure allows for a range of chemical transformations, making it a valuable tool for chemists. The presence of the bromine atom allows for various coupling reactions, while the fluorine atoms can influence the electronic properties and reactivity of the molecule. This compound is particularly useful in constructing substituted aromatic rings, which are common motifs in many biologically active compounds and functional materials.

The compound can participate in a variety of chemical reactions, including nucleophilic substitution, oxidation, and reduction, enabling the production of diverse derivatives. For example, the bromine atom can be replaced by various nucleophiles, and the methyl group can be oxidized to a carboxylic acid. These transformations are fundamental in multi-step syntheses, where precise control over the introduction of different functional groups is crucial.

Contributions to Medicinal Chemistry Research

The unique substitution pattern of this compound makes it a valuable precursor in the field of medicinal chemistry, where the development of novel therapeutic agents is a primary focus.

This compound is utilized as a starting material for the synthesis of complex molecular frameworks, known as pharmaceutical scaffolds. chemimpex.com These scaffolds form the core structure of many drugs, and their modification allows for the fine-tuning of biological activity. For instance, it has been used as a starting material in the synthesis of a Benzoxazepine-Containing Kinase Inhibitor, highlighting its utility in creating targeted therapies. frontierspecialtychemicals.com The fluorine atoms in the molecule can enhance metabolic stability and binding affinity of the final drug product, which are desirable properties in pharmaceutical development.

Derivatives of similar halogenated toluenes have been investigated for their potential antimicrobial and anticancer properties. The strategic placement of bromo and fluoro groups can lead to compounds with significant biological activities.

In chemical biology and medicinal chemistry, understanding the interaction between a drug molecule (ligand) and its biological target is crucial. This compound and its isomers serve as important building blocks for the synthesis of ligands and molecular probes. These tools are essential for studying biological processes and for the identification of new drug targets. The development of highly specific ligands can lead to more effective drugs with fewer side effects. The unique electronic properties imparted by the bromine and fluorine substituents make this compound and its isomers valuable in these applications.

Utility in Material Science and Polymer Chemistry

The influence of fluorine atoms on the properties of organic molecules extends to the field of material science, where this compound finds application in the creation of advanced materials.

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. This compound can be used as a monomer or a precursor to monomers for the synthesis of specialized fluorinated polymers. chemimpex.com The incorporation of the difluorotoluene moiety into a polymer backbone can impart desirable characteristics to the resulting material. chemshuttle.com The synthesis of novel fluorinated monomers is an area of intensive research aimed at creating polymers with tailored properties for specific applications. researchgate.net

| Polymer Property | Influence of Fluorine |

| Thermal Stability | Enhanced |

| Chemical Resistance | Increased |

| Refractive Index | Can be modified |

| Hydrophobicity | Tunable |

This table illustrates the general influence of fluorine incorporation on polymer properties.

The electronic properties of this compound and its derivatives make them suitable for applications in electronic materials. These compounds can be used in the formulation of materials for organic light-emitting diodes (OLEDs), organic solar cells (OPVs), and organic field-effect transistors (OFETs). chemscene.com The fluorine atoms can help to tune the energy levels of the materials, which is critical for the performance of these devices. Research in this area focuses on synthesizing new materials with optimized electronic and physical properties for next-generation electronics.

Applications in Agrochemical Research and Development

The development of novel herbicides and pesticides is critical for ensuring global food security. The constant evolution of resistance in target pests and weeds necessitates a continuous pipeline of new and effective crop protection agents. Fluorinated compounds have demonstrated significant potential in this arena, and versatile intermediates are key to their discovery and development.

Intermediate for Novel Herbicide and Pesticide Development

Although specific examples of commercial herbicides or pesticides derived directly from this compound are not readily found in the literature, its structural motifs are present in various agrochemically active molecules. The bromo- and fluoro-substituted toluene (B28343) core can be considered a key pharmacophore or a precursor to one. For instance, related compounds such as 2-bromo-4,5-difluorotoluene are recognized for their role in creating agrochemicals with improved efficacy and a better environmental profile. chemimpex.com The strategic placement of the bromine atom allows for its use as a handle in cross-coupling reactions, a powerful tool for constructing complex molecular architectures.

The synthesis of novel agrochemicals often involves the modification of a core scaffold to optimize biological activity and selectivity. The difluorotoluene moiety can influence the lipophilicity and metabolic stability of a potential herbicide or pesticide, properties that are crucial for its performance in the field. The bromine atom, on the other hand, can be readily converted into other functional groups, allowing for the exploration of a wide range of chemical space around the core structure.

Table 1: Potential Agrochemical Scaffolds from this compound

| Starting Material | Potential Reaction | Resulting Scaffold | Potential Agrochemical Class |

| This compound | Suzuki Coupling | Aryl-substituted 3,4-difluorotoluene (B1333485) | Herbicides, Fungicides |

| This compound | Buchwald-Hartwig Amination | Amino-substituted 3,4-difluorotoluene | Insecticides, Herbicides |

| This compound | Cyanation | 3,4-difluoro-2-methylbenzonitrile | Herbicides |

This table represents hypothetical synthetic pathways and potential applications based on the known reactivity of similar compounds.

Chemical Biology and Chemical Probe Synthesis

Chemical biology utilizes small molecules, often referred to as chemical probes, to study and manipulate biological systems. These probes are essential tools for understanding complex biological processes at the molecular level. The design and synthesis of effective chemical probes often require a modular approach, where a core scaffold is functionalized with various groups to confer specific properties, such as fluorescence or affinity for a biological target.

While there is no specific mention in the available literature of this compound being used in the synthesis of chemical probes, its structure lends itself to such applications. The difluorinated toluene core could serve as a non-polar recognition element, while the bromine atom provides a convenient point for the attachment of reporter groups (e.g., fluorophores) or reactive moieties for target identification.

For example, the bromine atom could be converted to an azide (B81097) or an alkyne, enabling its use in "click chemistry," a set of powerful and reliable reactions for bioconjugation. This would allow for the attachment of the this compound-derived scaffold to a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group to covalently label its biological target.

The study of non-natural nucleotides and their interaction with DNA polymerases is an active area of chemical biology research. While 2,4-difluorotoluene (B1202308) has been studied as a non-polar shape mimic of thymine, the potential of other isomers like this compound in this context remains unexplored. researchgate.net The unique electronic and steric properties of this compound could offer new insights into the factors governing DNA replication and repair.

Table 2: Potential Chemical Probe Features of this compound Derivatives

| Feature | Synthetic Modification | Potential Application |

| Reporter Group Attachment | Conversion of bromine to azide/alkyne for click chemistry | Fluorescent probes, affinity probes |

| Target Engagement | Functionalization via cross-coupling reactions | Enzyme inhibitors, receptor ligands |

| Biomimicry | Exploration as a nucleobase analog | Probing DNA-protein interactions |

This table illustrates the potential of this compound as a scaffold for chemical probe development based on general principles of medicinal chemistry and chemical biology.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The drive towards "green chemistry" is a major impetus for innovation in the synthesis of halogenated aromatics. Research is increasingly focused on methods that reduce environmental impact and improve efficiency.

Flow Chemistry: Continuous flow reactors are being explored for the synthesis of halogenated toluenes. This technology offers superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. For instance, the industrial production of related compounds like 3-Bromo-2,6-difluorotoluene is already benefiting from the consistency offered by continuous flow systems.

Mechanochemistry: Solid-state synthesis using mechanochemical methods, such as ball milling, presents a promising solvent-free alternative. rsc.org A recently developed protocol for aromatic nucleophilic fluorination using potassium fluoride (B91410) and a quaternary ammonium (B1175870) salt operates under ambient, solvent-free conditions, drastically reducing reaction times from over 24 hours to just one hour. rsc.org This approach minimizes the use of toxic, high-boiling point solvents that are difficult to remove and environmentally harmful. rsc.org

Biocatalysis: The use of enzymes, such as fluorinases, offers a highly selective and environmentally benign route to fluorinated compounds. numberanalytics.com Directed evolution techniques are being used to engineer these enzymes for enhanced activity and stability, paving the way for the sustainable production of complex molecules from simple precursors. numberanalytics.comnih.gov For example, multi-enzymatic systems have been constructed to synthesize non-natural fluorinated aromatic compounds without the need to isolate intermediate products. nih.gov

Exploration of Unconventional Reaction Pathways

Beyond traditional methods, chemists are exploring novel ways to activate and functionalize the C-Br bond in compounds like 2-Bromo-3,4-difluorotoluene.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for mild and selective bromination of aromatic compounds. rsc.orgnih.gov Using organic dyes or semiconductor-based catalysts, this method can activate N-bromosuccinimide (NBS) or use hydrogen bromide with oxygen as a clean oxidant, avoiding harsh reagents and conditions. rsc.orgnih.govacs.orgacs.org This technique can divert reactions toward the desired electrophilic aromatic substitution, preventing unwanted side reactions like benzylic bromination. nih.gov

Electrochemical Synthesis: Electrochemical methods provide a reagent-free approach to fluorination and other halogenations. numberanalytics.com By controlling the electrode potential, these reactions can be finely tuned, offering a high degree of control and sustainability, particularly when powered by renewable energy sources. numberanalytics.com

Tandem Reactions: Innovative one-pot reactions that combine multiple steps are being designed for greater efficiency. For example, base-catalyzed aryl halide isomerization can be paired with nucleophilic aromatic substitution (SNAr) to achieve unconventional selectivity, allowing access to product isomers that are otherwise difficult to synthesize. nih.gov

Advanced Mechanistic Insights through In Situ Spectroscopy

A deeper understanding of reaction mechanisms is crucial for optimizing existing processes and designing new ones. Advanced spectroscopic techniques that monitor reactions in real-time are invaluable.

Real-Time Monitoring: Techniques such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for real-time analysis of reaction kinetics and intermediate formation. acs.orgnih.govoaepublish.com For instance, ³¹P NMR has been used to re-evaluate the mechanism of palladium-catalyzed amination of aryl halides, revealing the presence of multiple active catalytic species. nih.gov

Identifying Elusive Intermediates: Specialized mass spectrometry techniques, such as photoionization and photoelectron photoion coincidence spectroscopy, are capable of detecting short-lived, elusive intermediates like radicals and carbenes in the gas phase. scispace.com This allows for the direct observation of the species that dictate reaction pathways.

Probing C-H and C-X Bond Activation: Mechanistic studies into how catalysts activate C-H and C-halogen bonds are critical. nih.govresearchgate.netchinesechemsoc.orgrsc.org Research combining experimental data with Density Functional Theory (DFT) calculations has provided detailed energy profiles for nickel-catalyzed cross-couplings, revealing that triplet-triplet energy transfer can enable C-H functionalization via the homolytic cleavage of the Ni-Br bond. nih.govresearchgate.net

High-Throughput Screening for New Applications

Identifying new uses for this compound and its derivatives is accelerated by high-throughput screening (HTS) methods.

Combinatorial Chemistry: Creating large libraries of related compounds and screening them simultaneously allows for the rapid discovery of molecules with desirable properties. nih.gov This approach is particularly powerful in drug discovery and materials science.

¹⁹F NMR-Based Screening: The presence of fluorine atoms makes ¹⁹F NMR an excellent tool for HTS. acs.orglifechemicals.com Because the ¹⁹F NMR spectrum is typically free of overlapping signals, it allows for the screening of mixtures of fluorine-containing compounds to quickly identify binding interactions with biological targets, a technique widely used in fragment-based drug discovery. acs.orglifechemicals.comresearchgate.net

In Vivo Screening: HTS is not limited to the lab bench. Methods combining combinatorial chemistry with in vivo imaging techniques like micro-positron emission tomography (microPET) enable the rapid evaluation of radiolabeled compounds as potential molecular imaging agents in living systems. nih.gov This has been successfully used to screen libraries of ¹⁸F-labeled peptides to identify promising candidates that would not have been selected based on in vitro data alone. nih.gov

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling predictive modeling for reaction outcomes and properties.

Predicting Regioselectivity: ML models are being developed to predict the site-selectivity of reactions on aromatic rings. researchgate.netrsc.org For example, the RegioML model, which uses quantum mechanical descriptors and a gradient boosting machine, can predict the site of electrophilic aromatic bromination with up to 93% accuracy. researchgate.netrsc.orgresearchgate.net Such tools can significantly reduce the experimental effort needed to determine optimal reaction conditions. digitellinc.com

Reaction Outcome and Yield Prediction: Deep learning models, trained on vast datasets of known chemical reactions, can predict the products of a reaction, including identifying electron sources and sinks to propose elementary steps. researchgate.net Other models focus on predicting reaction yields under various conditions, helping chemists to optimize syntheses before running them in the lab. researchgate.net

Discovering New Reactions: AI can analyze existing chemical literature and databases to identify novel reaction pathways and propose new synthetic strategies that a human chemist might overlook. copernicus.org By learning from the vast network of known transformations, these tools can accelerate the discovery of innovative chemical processes. researchgate.netcopernicus.org

Table of Machine Learning Model Performance in Predicting Electrophilic Aromatic Substitution

| Model | Methodology | Reported Accuracy/Precision | Key Feature |

|---|---|---|---|

| RegioML | Light Gradient Boosting Machine (LightGBM) with CM5 atomic charges | 93% accuracy (test set), 88% precision | Atom-based model trained on over 21,000 bromination reactions. rsc.orgresearchgate.net |

| RegioSQM20 | Physics-based, calculates proton affinities using semi-empirical methods (xtb) | 92.7% success rate (including tautomers) | Does not require experimental data for training, can generate synthetic data. d-nb.info |

| WLN (Weisfeiler-Lehman Network) | Graph-based neural network | ~90-93% accuracy (similar to RegioML) | Offers significantly faster prediction times compared to physics-based models. d-nb.info |

| General Fingerprint Model | Morgan fingerprints with various ML architectures | ~80% accuracy | Predicts the entire product fingerprint for aromatic halogenations. digitellinc.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-3,4-difluorotoluene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination and fluorination of toluene derivatives. Electrophilic aromatic substitution (EAS) is commonly employed, where bromine and fluorine substituents are introduced sequentially. For example, fluorination can be achieved using HF or fluorinating agents like DAST (diethylaminosulfur trifluoride), while bromination may utilize NBS (N-bromosuccinimide) under controlled temperatures (40–60°C). Yield optimization requires precise stoichiometry, inert atmospheres (e.g., nitrogen), and monitoring via GC-MS or HPLC (>97% purity thresholds) . Contradictions in literature suggest alternative pathways, such as Ullmann coupling for halogen positioning, which may require transition metal catalysts (e.g., Pd/Cu) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹⁹F/¹³C) is critical for confirming substituent positions. For instance, ¹⁹F NMR peaks at δ −110 to −120 ppm indicate ortho/para fluorine environments. High-resolution mass spectrometry (HRMS) validates molecular weight (C₇H₅BrF₂: theoretical 222.95 g/mol). Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm), where retention times are compared to standards. Differential Scanning Calorimetry (DSC) can identify melting points (e.g., 30–35°C) and thermal stability .

Q. What are the storage and handling protocols to ensure compound stability?

- Methodological Answer : Store under inert conditions (argon/vacuum) at 2–8°C to prevent degradation via hydrolysis or oxidation. Use amber glass vials to minimize light-induced decomposition. Stability studies show that aqueous solubility is negligible, but moisture-sensitive reactions (e.g., Grignard) require anhydrous solvents. Safety protocols include PPE (gloves, goggles) and fume hoods due to potential lachrymatory effects and toxicity (H314 skin corrosion) .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level models reaction pathways. For Suzuki-Miyaura coupling, the C-Br bond dissociation energy (~280 kJ/mol) and electron-withdrawing fluorine effects lower activation barriers. Solvent polarity (e.g., DMF vs. THF) and catalyst selection (Pd(PPh₃)₄ vs. Pd(OAc)₂) are computationally screened to predict regioselectivity. Transition state analysis identifies steric hindrance at the 3- and 4-positions, favoring aryl-aryl bond formation at the 2-bromo site .

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect synthetic outcomes?

- Methodological Answer : In nucleophilic aromatic substitution, the electron-deficient aromatic ring (due to fluorine) promotes SNAr mechanisms. However, competing elimination pathways (e.g., dehydrohalogenation) are observed at elevated temperatures (>80°C). Kinetic studies using in-situ IR spectroscopy reveal that base strength (e.g., K₂CO₃ vs. CsF) and solvent polarity (DMAC vs. DMSO) modulate pathway dominance. For example, bulky bases favor elimination, while polar aprotic solvents enhance substitution yields .

Q. What environmental degradation pathways are relevant for this compound, and how are they modeled?

- Methodological Answer : Atmospheric degradation via OH radical attack is studied using smog chamber experiments and quantum mechanics. The primary pathway involves H-abstraction from the methyl group (activation energy ~15 kcal/mol), forming a benzyl radical that reacts with O₂/NO to yield fluorinated aldehydes. Computational models (Gaussian 09) predict a half-life of ~5 days in the troposphere. Experimental validation uses GC-ECD to detect intermediates like CF₃CBrCH₂OH .

Q. How can this compound be utilized in materials science (e.g., fluorinated polymers)?

- Methodological Answer : As a monomer, it participates in radical polymerization to create poly(fluoroaryl ethers) with low dielectric constants (k ~2.5). Thermal gravimetric analysis (TGA) shows stability up to 300°C, suitable for electronic coatings. Copolymerization with tetrafluoroethylene (TFE) enhances mechanical strength, monitored by GPC (Mn ~50 kDa). Applications in OLEDs leverage its electron-deficient aromaticity for hole-blocking layers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.